molecular formula C7H8ClNO3S2 B13315584 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13315584
M. Wt: 253.7 g/mol
InChI Key: XVLUYHQCNYNOTM-UHFFFAOYSA-N
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Description

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions to ensure the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is unique due to its specific structural features, including the propanoyl group at the 2-position and the sulfonyl chloride group at the 5-position of the thiazole ring.

Properties

Molecular Formula

C7H8ClNO3S2

Molecular Weight

253.7 g/mol

IUPAC Name

4-methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S2/c1-3-5(10)6-9-4(2)7(13-6)14(8,11)12/h3H2,1-2H3

InChI Key

XVLUYHQCNYNOTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(S1)S(=O)(=O)Cl)C

Origin of Product

United States

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